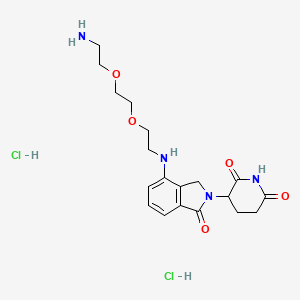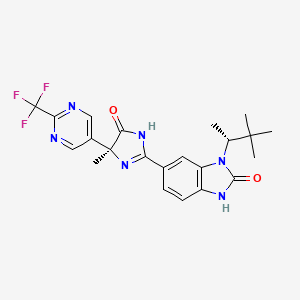
B3Gnt2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B3Gnt2-IN-1 is a potent inhibitor of the enzyme beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2). This enzyme is involved in the biosynthesis of poly-N-acetyllactosamine chains, which are important for various biological processes, including cell-cell interactions and signaling pathways . This compound has shown significant potential in scientific research due to its ability to modulate these processes.
Vorbereitungsmethoden
The synthesis of B3Gnt2-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to construct the basic framework of the compound.
Functional group modifications: Various chemical reactions are employed to introduce functional groups that enhance the compound’s inhibitory activity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Analyse Chemischer Reaktionen
B3Gnt2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
B3Gnt2-IN-1 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the biosynthesis of poly-N-acetyllactosamine chains and their role in various chemical processes.
Biology: The compound is employed to investigate cell-cell interactions and signaling pathways mediated by glycosylation.
Medicine: this compound is explored for its potential therapeutic applications in diseases where glycosylation plays a critical role, such as cancer and autoimmune disorders.
Wirkmechanismus
B3Gnt2-IN-1 exerts its effects by inhibiting the enzyme beta-1,3-N-acetylglucosaminyltransferase 2. This enzyme catalyzes the addition of N-acetylglucosamine to poly-N-acetyllactosamine chains, a key step in their biosynthesis. By inhibiting this enzyme, this compound disrupts the formation of these chains, thereby modulating cell-cell interactions and signaling pathways . The molecular targets and pathways involved include the glycosylation of proteins and lipids, which are essential for various biological functions .
Vergleich Mit ähnlichen Verbindungen
B3Gnt2-IN-1 is unique compared to other similar compounds due to its high specificity and potency in inhibiting beta-1,3-N-acetylglucosaminyltransferase 2. Similar compounds include:
B3GNT1-IN-1: An inhibitor of beta-1,3-N-acetylglucosaminyltransferase 1, which has a different substrate specificity and biological role.
B3GNT3-IN-1: An inhibitor of beta-1,3-N-acetylglucosaminyltransferase 3, involved in different glycosylation pathways.
These compounds share structural similarities but differ in their target enzymes and biological effects, highlighting the uniqueness of this compound in modulating specific glycosylation processes .
Eigenschaften
Molekularformel |
C22H23F3N6O2 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
3-[(2R)-3,3-dimethylbutan-2-yl]-5-[(4S)-4-methyl-5-oxo-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1H-imidazol-2-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H23F3N6O2/c1-11(20(2,3)4)31-15-8-12(6-7-14(15)28-19(31)33)16-29-18(32)21(5,30-16)13-9-26-17(27-10-13)22(23,24)25/h6-11H,1-5H3,(H,28,33)(H,29,30,32)/t11-,21+/m1/s1 |
InChI-Schlüssel |
LXZLGZHJNRWDGN-FIKIJFGZSA-N |
Isomerische SMILES |
C[C@H](C(C)(C)C)N1C2=C(C=CC(=C2)C3=N[C@@](C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O |
Kanonische SMILES |
CC(C(C)(C)C)N1C2=C(C=CC(=C2)C3=NC(C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)

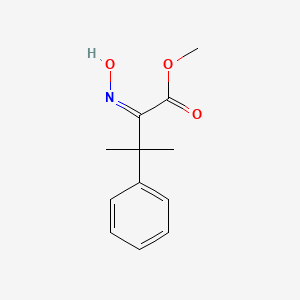
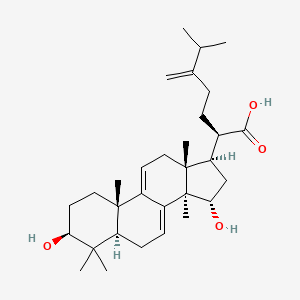
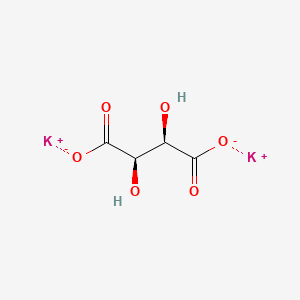
![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)


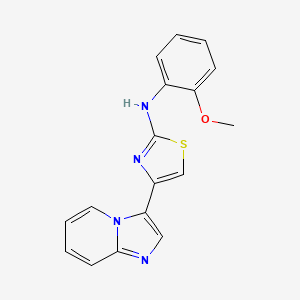
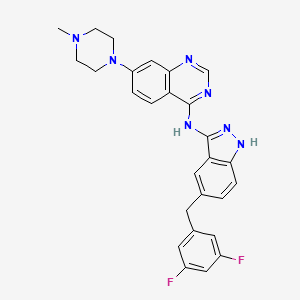
![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)
